8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Overview
Description
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound with the molecular formula C9H5ClN2O2. It is characterized by a fused ring system that includes a quinazoline core and a dioxolo ring, with a chlorine atom at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ethyl 8-aryl-[1,3]-dioxolo[4,5-g]quinolone-7-carboxylate derivatives with acetyl chloride or methanesulfonyl chloride at room temperature . The reaction proceeds under mild conditions and yields the target compound in moderate amounts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The dioxolo ring can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Compounds with higher oxidation states, potentially forming quinazoline N-oxides.
Reduction Products: Reduced forms of the quinazoline core, potentially leading to dihydroquinazoline derivatives.
Scientific Research Applications
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The chlorine atom and the dioxolo ring contribute to its binding affinity and specificity, making it effective in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- 6,8-Dichloro-4(3H)-quinazolinone
- 5,7-Dichloro-8-quinolinol
- 3,4-Dichloro-5,8-difluoroquinoline
- 8-Methoxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Uniqueness
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is unique due to its fused ring system and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications .
Properties
IUPAC Name |
8-chloro-[1,3]dioxolo[4,5-g]quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJSVRGPHXBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565708 | |
Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72700-23-3 | |
Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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